molecular formula C16H19N3O B2910771 N-([2,3'-bipyridin]-3-ylmethyl)pivalamide CAS No. 1903704-82-4

N-([2,3'-bipyridin]-3-ylmethyl)pivalamide

Cat. No.: B2910771
CAS No.: 1903704-82-4
M. Wt: 269.348
InChI Key: VTIOVYWENKPHEC-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)pivalamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a [2,3'-bipyridine] core, a privileged structure in pharmacology known for its ability to engage a variety of biological targets through hydrogen bonding and pi-stacking interactions . The molecule is further functionalized with a pivalamide (tert-butylcarboxamide) group, which can influence its pharmacokinetic properties by enhancing metabolic stability and membrane permeability. While the specific biological activity of this exact molecule is still an area of active investigation, structural analogs based on the bipyridine scaffold have demonstrated significant research value. For instance, similar molecules have been explored as inhibitors of transcription factors like FOXM1, which plays a critical role in cell cycle progression and is a recognized oncoprotein . Other research avenues for bipyridine derivatives include their development as positive allosteric modulators for neuronal receptors and as inhibitors of enzymes such as Nicotinamide-N-Methyltransferase (NNMT), a target in metabolic disease research . The presence of the pivalamide group makes this compound a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound for probing biological pathways in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-dimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-16(2,3)15(20)19-11-13-7-5-9-18-14(13)12-6-4-8-17-10-12/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIOVYWENKPHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(N=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)pivalamide typically involves the coupling of a bipyridine derivative with a pivalamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of N-([2,3’-bipyridin]-3-ylmethyl)pivalamide may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and substituted bipyridine derivatives. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)pivalamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)pivalamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The pivalamide group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Key Structural Features of N-([2,3'-Bipyridin]-3-ylmethyl)pivalamide:

  • Core structure : Bipyridine (two interconnected pyridine rings) with a methylene-pivalamide substituent at the 3-position.
  • Molecular weight : Estimated to be ~350–400 g/mol (based on analogs in –10).

Comparison to Single-Pyridine Pivalamide Derivatives:

The evidence highlights numerous pivalamide derivatives based on single pyridine rings with diverse substituents (Table 1). Key differences include:

Electronic effects : Halogens (e.g., iodine in HB180 series) enhance electrophilicity, while methoxy groups (e.g., N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide) donate electron density . The bipyridine system may delocalize electron density across both rings, altering reactivity.

Comparison to Bipyridine-Methyl Purine Derivatives:

describes purine derivatives with [2,3'-bipyridin]-5-ylmethyl groups (e.g., compound 17f).

Physicochemical Properties

Molecular Weight and Solubility:

  • Target compound : Estimated molecular weight ~380–410 g/mol (similar to N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide in , MW 407.5).
  • Catalog analogs : Single-pyridine pivalamides (e.g., HB180 series) have MW 366–413 g/mol, with halogen substituents reducing aqueous solubility . The bipyridine core may further decrease solubility due to increased hydrophobicity.

Data Tables

Table 1: Comparison of Select Pivalamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Price (1 g) Source
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Cl, I, CHO $500
N-(2-Bromopyridin-3-yl)pivalamide C₁₀H₁₃BrN₂O 257.13 Br $400
N-(3-iodo-4-methoxypyridin-2-yl)pivalamide C₁₁H₁₅IN₂O₂ 382.16 I, OMe $240
This compound* C₁₇H₂₀N₄O ~390 (estimated) Bipyridine, pivalamide N/A N/A

*Estimated values based on structural analogs.

Table 2: Key Structural and Functional Differences

Feature Target Compound Single-Pyridine Analogs Bipyridine-Purine Derivatives
Core structure Bipyridine + pivalamide Single pyridine + pivalamide Bipyridine + purine
Electronic effects Delocalized π-system Substituent-dependent Purine π-system
Solubility Likely low Low (halogenated) to moderate Moderate (polar purine)
Bioactivity Hypothetical kinase interaction Unreported CDK inhibition

Research Implications

The bipyridine-pivalamide scaffold combines structural complexity with functional versatility. While cataloged analogs prioritize halogenation for electrophilic reactivity , the target compound’s bipyridine system may offer unique binding modes in medicinal chemistry.

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